Rhenium-187

説明

Rhenium-187 (Re-187) is an isotope of Rhenium with a mass number of 187, atomic number of 75, and contains 112 neutrons . It was discovered in 1931 . It has a half-life of 4.33 × 10^10 years and decays to Osmium-187 .

Synthesis Analysis

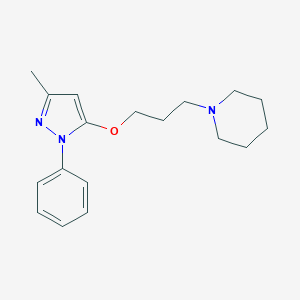

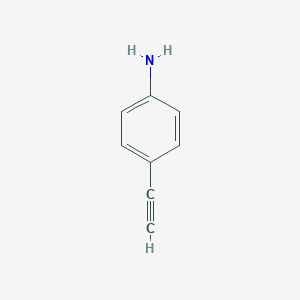

Rhenium-187 is used in various chemical synthesis due to its unique reactivity provided by homogeneous rhenium catalysis . Lower oxidation state rhenium–carbonyl catalysts can engage alkyne, allene, and enol substrates in various carbon–carbon bond-forming reactions .Molecular Structure Analysis

The isotope Rhenium-187 decays by β− emission to Osmium-187 with a decay constant of 1.67 × 10^−11 year^−1 . Both Rhenium and Osmium are highly siderophile .Chemical Reactions Analysis

Rhenium is a trace element whose redox chemistry makes it an ideal candidate to trace a range of geochemical processes . Fractionation of its isotopes 187Re (62.6% abundance) and 185Re (37.4%) may be used to improve our understanding of redox reactions during weathering .Physical And Chemical Properties Analysis

Rhenium-187 has an isotopic mass of 186.95575 u and a nuclear binding energy of 1491.87891996 MeV per nucleus . It is located in group seven, period six, and block d of the periodic table .科学的研究の応用

Nuclear Reactor Applications : Re-187, along with Re-185, is studied for its potential uses in nuclear reactor applications, especially at high temperatures. Research conducted at the Rensselaer Polytechnic Institute explored neutron interactions with Re in the energy region from 0.01 eV to 1 keV, focusing on neutron capture and transmission measurements (Epping et al., 2017).

Geochemical Processes : Re-187's redox chemistry makes it ideal for tracing a range of geochemical processes. Isotopic measurements from river-borne materials in the Mackenzie River and its Arctic tributaries helped assess the influence of chemical weathering on Re isotopes at a continental scale (Dellinger, Hilton, & Nowell, 2021).

Mantle-to-Crust Transfer : A study demonstrated strong enrichment of Re-187 in undegassed arc rocks, leading to a higher estimate of crustal Re concentration. This finding necessitates a revaluation of geochemical models based on the Re-187-Os decay system (Sun et al., 2003).

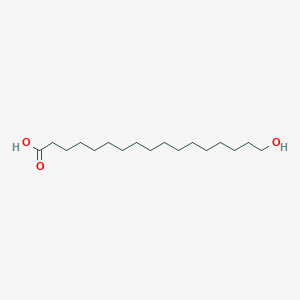

Supply and Recycling : Re-187's rarity and value in high-temperature superalloys and as a catalyst in the petrochemical industry highlight the importance of assessing supply interruption indicators and recycling opportunities from waste alloy scrap and catalysts (Kesieme, Chrysanthou, & Catulli, 2019).

Catalysis in Organic Synthesis : Re-187 and its compounds have significant applications in electronics, radio technology, and the vacuum electronics industry, particularly as catalysts in various reactions in organic synthesis (Ryashentseva & Minachev, 1969).

Therapeutic Applications in Nuclear Medicine : Re-187 has been studied for its potential use in therapeutic nuclear medicine, specifically in radioimmunotherapy due to its beta-emitting properties (Breitz et al., 1993).

Astronomical Applications : The decay of Re-187 to Os has been used to measure the time span of nucleosynthesis in our galaxy, providing insights into the age of the galaxy and the universe (Bosch, 1999).

Radiopharmaceutical Development : The development of complexes labeled with Re-186 and Re-188, due to their similar chemical properties to technetium, a diagnostic agent, has been significant for radiotherapy treatment of diseases (Hashimoto & Yoshihara, 1996).

Safety And Hazards

特性

IUPAC Name |

rhenium-187 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Re/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAPFZMCVAUBPE-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[187Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932152 | |

| Record name | (~187~Re)Rhenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.955752 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhenium-187 | |

CAS RN |

14391-29-8 | |

| Record name | Rhenium, isotope of mass 187 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014391298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~187~Re)Rhenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)

![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)

![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)